4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile
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Overview
Description
4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile is a chemical compound with a complex structure that includes multiple fluorine atoms and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile typically involves multiple steps, starting from commercially available materials. One common approach involves the use of 4-bromo-1H-indole as a starting material. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods
the synthesis typically involves standard organic chemistry techniques, including formylation, reduction, and protection of functional groups .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Reagents like n-butyllithium and dimethylformamide are used for introducing formyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing biologically active natural products.
Biology: The compound is used in the study of various biological activities, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, leading to changes in cellular activities. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar structure and is used as a precursor for biologically active natural products.
4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile: Another closely related compound with similar applications.
Uniqueness
4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile is unique due to its specific combination of fluorine atoms and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
797048-84-1 |
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Molecular Formula |
C19H12F3N |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-[2-(4-but-1-enyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C19H12F3N/c1-2-3-4-13-5-7-15(17(20)9-13)8-6-14-10-18(21)16(12-23)19(22)11-14/h3-5,7,9-11H,2H2,1H3 |
InChI Key |
OCXWBYJKUXWBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
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